

Investigating the Cellular Uptake of RCT2100: A Technical Guide

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Compound of Interest

Compound Name: CS-2100

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This technical guide provides an in-depth overview of Compound RCT2100, an investigational messenger RNA (mRNA)-based therapy for cystic fibrosis (CF). The core of RCT2100's functionality lies in its delivery vehicle, the Selective Organ Targeting (SORT) lipid nanoparticle (LNP) platform, which is designed for targeted cellular uptake in the lungs. This document details the mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols relevant to understanding its cellular journey.

Introduction to RCT2100 and the SORT LNP Platform

RCT2100 is an inhaled therapeutic developed by ReCode Therapeutics designed to deliver a correct copy of the cystic fibrosis transmembrane conductance regulator (CFTR) mRNA to lung cells.^{[1][2]} The goal is to enable the cellular machinery to synthesize functional CFTR protein, thereby addressing the underlying cause of CF, particularly for the approximately 10% of patients with mutations unresponsive to current CFTR modulators.^{[3][4][5]}

The efficacy of RCT2100 is critically dependent on its delivery system, the proprietary Selective Organ Targeting (SORT) lipid nanoparticle (LNP) platform.^{[4][6][7]} While conventional LNPs are predominantly cleared by the liver, the SORT platform incorporates a novel fifth lipid component.^{[6][8][9]} This "SORT molecule" modifies the nanoparticle's surface properties,

influencing the types of blood proteins that bind to it, which in turn directs the LNP to specific non-liver tissues, such as the lungs.[8]

Mechanism of Cellular Uptake and mRNA Release

The delivery of CFTR mRNA to the cytoplasm of target lung cells via the SORT LNP platform is a multi-step process involving targeted binding, cellular internalization, and endosomal escape.

Targeted Delivery to Lung Epithelial Cells

Once inhaled, RCT2100 nanoparticles are designed to reach the lung epithelium. The specific SORT molecules integrated into the LNP surface are engineered to interact with proteins in the lung microenvironment.[8] This interaction facilitates targeted binding to receptors on the surface of lung epithelial cells, initiating the process of cellular uptake.[8]

Endocytosis

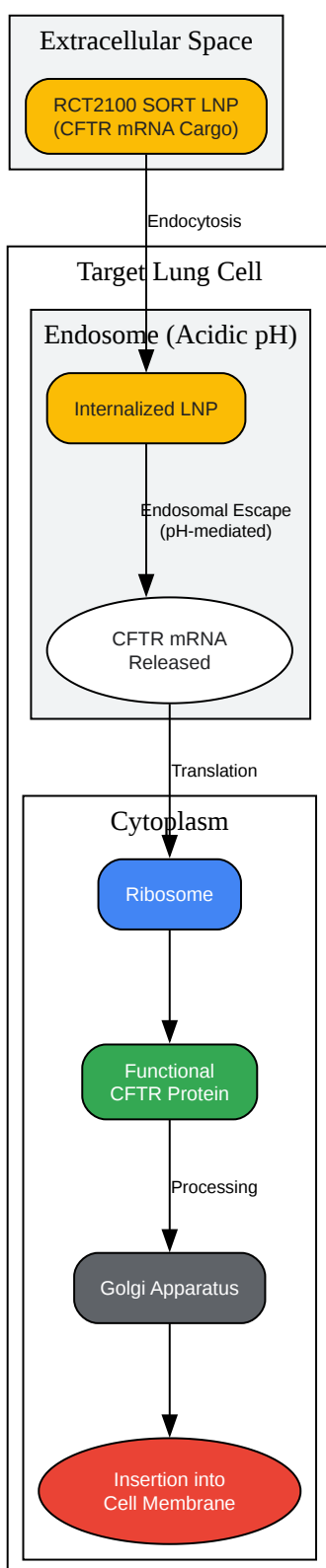
The primary mechanism for the cellular internalization of lipid nanoparticles is endocytosis.[10][11][12] Upon binding to the cell surface, the RCT2100 LNP is enveloped by the cell membrane, forming an intracellular vesicle known as an endosome.

Endosomal Escape

For the mRNA to be translated, it must be released from the endosome into the cell's cytoplasm. This is a critical bottleneck for all LNP-based therapies.[13] The SORT LNP is designed to overcome this barrier through its pH-sensitive ionizable lipids.[10][14]

- **Acidification:** The endosomal compartment is naturally acidic.
- **Protonation:** In this acidic environment, the ionizable lipids within the LNP become positively charged (protonated).[10]
- **Membrane Disruption:** This charge alteration is believed to trigger a structural change in the LNP, promoting the disruption of the endosomal membrane. One proposed mechanism involves the formation of an "inverted hexagonal phase," which destabilizes the lipid bilayer of the endosome, allowing the encapsulated mRNA to escape into the cytoplasm.[13][14]

Once in the cytoplasm, the CFTR mRNA is translated by the cell's ribosomes to produce functional CFTR protein, which can then be trafficked to the cell membrane to perform its ion channel function.



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Caption: Cellular uptake and mechanism of action of RCT2100.

Quantitative Data Summary

Preclinical studies have provided quantitative evidence of RCT2100's potential efficacy. The data below is summarized from published reports.

Experiment Type	Model System	Key Metric	Result	Reference
In Vitro Efficacy	Human Bronchial Epithelial (HBE) cells from CF patients (F508del/minimal function mutations)	CFTR Function Restoration	Up to 135% of the efficacy observed with an elexacaftor/tezacaftor/ivacaftor equivalent.	[3]
In Vivo Efficacy	G551D CF Ferret Model	Mucociliary Clearance (MCC)	Notable improvement in MCC after two doses administered once per week.	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of key experimental protocols used to evaluate RCT2100.

In Vitro CFTR Function Assay in HBE Cells

This experiment is designed to measure the restoration of CFTR protein function in cultured lung cells derived from CF patients.

- **Cell Culture:** Primary HBE cells from CF donors are cultured on permeable supports to form a polarized epithelial layer.
- **Treatment:** Apical side of the cell culture is treated with RCT2100 formulated for aerosol delivery. A positive control (e.g., elexacaftor/tezacaftor/ivacaftor) and a negative control

(vehicle) are run in parallel.

- Ussing Chamber Assay: After an incubation period to allow for mRNA translation and protein trafficking, the cell-culture inserts are mounted in an Ussing chamber.
- Measurement: Short-circuit current (Isc) is measured to quantify ion transport across the epithelium. CFTR channel function is assessed by the change in Isc in response to a CFTR agonist (e.g., forskolin) and inhibitor (e.g., CFTRinh-172).
- Data Analysis: The change in current is compared across treatment groups to quantify the level of CFTR function restoration.



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Caption: Workflow for in vitro CFTR function assay.

In Vivo Mucociliary Clearance (MCC) Assay in Ferret Model

This protocol assesses the ability of RCT2100 to restore a key physiological function that is impaired in CF.

- Animal Model: A ferret model with a CF-causing mutation (e.g., G551D) is used.
- Treatment: Animals receive inhaled RCT2100 via nebulization on a specified dosing schedule (e.g., twice weekly). Control groups receive a placebo.
- Imaging Agent: A micro-optical coherence tomography (μ OCT) system is used to visualize and quantify MCC. A radiotracer or fluorescent microspheres can also be used as an alternative.
- Measurement: The movement of mucus is tracked over time to calculate the rate of clearance.

- Data Analysis: MCC rates are compared between the RCT2100-treated group and the control group to determine the therapeutic effect.

Clinical Development Overview

RCT2100 is currently undergoing clinical evaluation to assess its safety, tolerability, and biodistribution in humans.

Trial Identifier	Phase	Study Design	Population	Key Endpoints	Status (as of late 2025)
NCT06237335	Phase 1/2	Multi-part, open-label, ascending dose study	Part 1: Healthy Volunteers. Part 2 & 3: CF patients unresponsive to or intolerant of modulator therapy.	Safety, Tolerability, Biodistribution, Pharmacokinetics. Secondary: Lung function, Quality of life.	Enrolling participants. [15] [16]

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